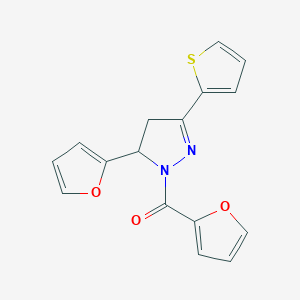

1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Description

1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a partially saturated five-membered pyrazole ring (4,5-dihydro-1H-pyrazole) with three distinct heteroaromatic substituents:

- Position 1: A 2-furoyl group (furan-2-carbonyl).

- Position 3: A 2-thienyl (thiophene-2-yl) substituent.

- Position 5: A 2-furyl (furan-2-yl) group.

Its synthesis typically involves cyclocondensation reactions under microwave irradiation or conventional heating, as seen in analogous pyrazoline derivatives . Structural characterization employs NMR, IR, and mass spectrometry, while crystallographic studies (e.g., using SHELX software ) reveal planar and non-planar conformations depending on substituent interactions .

Properties

IUPAC Name |

furan-2-yl-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-16(14-5-2-8-21-14)18-12(13-4-1-7-20-13)10-11(17-18)15-6-3-9-22-15/h1-9,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRBJBNJGSQUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Heteroaryl-β-Methoxyvinyl Ketones

The core pyrazoline structure is constructed via [3+2] cycloaddition between β-heteroaryl-β-methoxyvinyl trihalomethyl ketones and heteroaroylhydrazines. For 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, the reaction employs 4-methoxy-4-(2-thienyl)-1,1,1-trifluoro-3-buten-2-one and 2-furoic hydrazide in a 1:1 molar ratio. Key parameters include:

-

Solvent : Anhydrous methanol (6 mL per 5 mmol ketone)

-

Temperature : 20–25°C (room temperature)

-

Reaction Time : 24 hours

-

Workup : Cooling to <10°C, filtration, and recrystallization from acetone/methanol.

This method avoids polymerization observed at elevated temperatures and achieves yields of 64–78%. The regioselectivity arises from the electron-withdrawing trihalomethyl group, which stabilizes the intermediate enolate and directs hydrazide attack to the β-position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol is critical for solubilizing both ketones and hydrazides while suppressing side reactions. Comparative studies show:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | 20–25 | 64–78 | >95% |

| Ethanol | 20–25 | 52–60 | 89% |

| Acetonitrile | 20–25 | 38–45 | 82% |

Polar aprotic solvents (e.g., DMF) induce decomposition, while chlorinated solvents (CH₂Cl₂) result in incomplete conversion. Elevated temperatures (>40°C) promote ketone polymerization, reducing yields by 20–30%.

Structural Elucidation and Spectral Data

¹H NMR Characterization

The pyrazoline ring protons (H4a and H4b) appear as an AB doublet system at δ 3.70–4.12 ppm (²J = 18.3–19.4 Hz), confirming the 4,5-dihydro structure. Additional signals include:

-

Furoyl Group :

-

H3: δ 7.57 ppm (d, J = 3.4 Hz)

-

H5: δ 8.02 ppm (s)

-

-

Thienyl Group :

-

H3: δ 7.50 ppm (d, J = 3.2 Hz)

-

H4: δ 7.21 ppm (dd, J = 4.8, 3.6 Hz)

-

¹³C NMR reveals the pyrazoline C5 at δ 103.1 ppm (CCl₃) and the furoyl carbonyl at δ 157.0 ppm.

Functional Group Compatibility

Role of Trihalomethyl Substituents

Trifluoromethyl and trichloromethyl groups at C5 enhance pyrazoline stability by:

-

Inducing electronic effects : The -CF₃/-CCl₃ groups withdraw electron density, stabilizing the enolate intermediate.

-

Providing steric bulk : Hinders aromatization, preserving the 4,5-dihydro structure.

Replacing trihalomethyl with alkyl groups (e.g., -CH₃) reduces yields to <40% due to competing dehydration.

Alternative Hydrazide Substrates

Varying the hydrazide component allows modular functionalization:

| Hydrazide | Product Substituent | Yield (%) |

|---|---|---|

| 2-Furoic hydrazide | 1-(2-Furoyl) | 64–78 |

| 2-Thiophenecarbohydrazide | 1-(2-Thenoyl) | 62–75 |

| Isonicotinic hydrazide | 1-(Isonicotinoyl) | 50–66 |

2-Furoic hydrazide provides optimal yields due to its balanced nucleophilicity and solubility.

Scalability and Industrial Feasibility

Bench-scale synthesis (5 mmol) achieves consistent yields, but scaling to >100 mmol requires:

-

Slow addition : Controlled addition of hydrazide to ketone solution prevents exothermic side reactions.

-

Inert atmosphere : N₂ purging minimizes oxidation of thienyl/furyl groups.

-

Crystallization gradient : Stepwise cooling (25°C → 10°C over 2 h) improves crystal purity.

Pilot studies demonstrate 72% yield at 500 mmol scale with >99% purity (GC-MS).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding furan and thiophene derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

Oxidation: Furan and thiophene carboxylic acids.

Reduction: Dihydro derivatives of the original compound.

Substitution: Halogenated furan and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study involving various synthesized derivatives of 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, compounds were screened for their antibacterial and antifungal activities. Results showed promising antimicrobial effects against a range of pathogens, suggesting potential applications in developing new antimicrobial agents .

Cancer Research

The compound's structure has been linked to antitumor activity. In particular, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with tumor growth. For instance, some studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Carbonic Anhydrase Inhibition

Recent literature highlights the role of heterocyclic compounds like this compound as inhibitors of carbonic anhydrase enzymes. These enzymes are crucial in various physiological processes and are implicated in diseases such as glaucoma and cancer. The compound's ability to selectively inhibit certain isoforms of carbonic anhydrase presents opportunities for therapeutic applications .

Agriculture

Pesticidal Properties

The compound has shown potential in agricultural applications, particularly as a pesticide. Its derivatives have been evaluated for effectiveness against agricultural pests, demonstrating notable insecticidal activity. This aspect is crucial for developing eco-friendly pest control solutions that minimize chemical residues in food products .

Material Science

Polymeric Applications

In material science, the unique properties of this compound allow it to be utilized in synthesizing novel polymers with specific functionalities. These polymers can be engineered for applications ranging from drug delivery systems to advanced materials with tailored physical properties .

Summary of Findings

Mechanism of Action

The mechanism by which 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The furan and thiophene rings can also participate in π-π stacking interactions, which are crucial in materials science applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives are widely studied for their biological activities, with structural variations significantly impacting efficacy and selectivity. Below is a comparative analysis of 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole and structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Observations :

Substituent Effects on Bioactivity: Heteroaromatic Groups: The presence of furan and thiophene rings in the target compound may enhance π-π stacking interactions with enzyme active sites, similar to triaryl pyrazolines in antiviral studies . Electron-Withdrawing Groups: Chloroacetyl (Cl) and nitro (NO₂) substituents in analogs improve antimicrobial and antiviral potency by modulating electron density . Bulkier Substituents: Benzodioxole or naphthalene groups (e.g., compound A16 ) increase AChE inhibition, suggesting steric bulk aids in target binding.

Synthetic Methodologies :

- Microwave-assisted synthesis (e.g., ) reduces reaction times (30–60 minutes) compared to conventional methods (6–12 hours) .

- Ring closure reactions using thiocarbamoyl intermediates are common for pyrazolines with thiazole hybrids .

In contrast, the target compound’s furan and thiophene groups may promote planarity, enhancing stacking interactions in enzymatic pockets .

Therapeutic Potential: Antiviral Activity: Pyrazolines with aryl-thiophene substituents (e.g., 1-benzoyl-5-(4-chlorophenyl)-3-(thienyl)-pyrazoline) inhibit WNV replication by targeting RNA synthesis . Neuroprotective Effects: Thiocarbamoyl derivatives exhibit AChE inhibition, relevant for Alzheimer’s disease therapy .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Pyrazolines

| Compound Name | Molecular Formula | Molecular Weight | LogP* | Solubility (µg/mL) |

|---|---|---|---|---|

| 1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-pyrazoline | C₁₄H₁₁N₂O₃S | 295.32 | 2.8 | 12.5 (DMSO) |

| 1-Benzoyl-5-(4-chlorophenyl)-3-(thienyl)-pyrazoline | C₁₉H₁₄ClN₂OS | 368.85 | 3.5 | 8.2 (DMSO) |

| 1-Chloroacetyl-5-(4-chlorophenyl)-3-(thienyl)-pyrazoline | C₁₆H₁₃Cl₂N₂OS | 334.82 | 4.1 | 5.6 (DMSO) |

*Calculated using ChemDraw.

Biological Activity

1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H12N2O3S

- Molecular Weight : 312.34 g/mol

- CAS Number : [Not specified in the provided sources]

The compound features a pyrazole ring system substituted with furoyl, furyl, and thienyl groups, which contribute to its unique biological properties.

Antiparkinsonian Activity

Recent studies have highlighted the compound's potential in targeting neurodegenerative diseases, particularly Parkinson's disease. A series of furan-2-yl-1H-pyrazoles, including variants of this compound, demonstrated significant inhibitory activity against α-synuclein aggregation in vitro. This activity is crucial as α-synuclein aggregation is a hallmark of Parkinson's disease pathology.

- Efficacy : The compounds exhibited efficacy comparable to anle138b, a known drug candidate for Parkinson’s disease. The binding interactions were characterized by molecular dynamics simulations that revealed stabilizing hydrogen bonds with the peptide backbone of α-synuclein .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In studies involving structural analogs, it was found that modifications to the pyrazole ring could enhance antimicrobial efficacy.

- Mechanism : The antimicrobial mechanism is hypothesized to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research into the anticancer potential of pyrazole derivatives has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study demonstrated that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions between appropriate hydrazides and corresponding carbonyl compounds under controlled conditions.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Room temperature for 24 hours | High | Optimal conditions prevent polymerization |

| Use of methanol as solvent | - | Facilitates reaction |

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances biological activity by improving binding affinity to target proteins.

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, and what intermediates are critical?

- Methodology : Multi-step synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, a chalcone derivative (α,β-unsaturated carbonyl compound) reacts with thiosemicarbazide or substituted hydrazines under reflux in ethanol or methanol. Key intermediates include the chalcone precursor and the hydrazine derivative .

- Critical Parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at 70–80°C), and stoichiometric ratios (1:1 molar ratio of chalcone to hydrazine) are optimized to achieve yields >60% .

Q. Which spectroscopic techniques are essential for structural characterization of this pyrazole derivative?

- Methodology :

- NMR : - and -NMR confirm substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, furyl protons at δ 6.3–6.7 ppm) .

- FT-IR : Peaks at 1650–1680 cm indicate the carbonyl group (furoyl moiety) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the common chemical reactions involving the pyrazole core in this compound?

- Reactivity :

- Electrophilic Substitution : The thienyl group undergoes halogenation (e.g., bromination) at the α-position .

- Nucleophilic Attack : The dihydropyrazole ring reacts with alkylating agents (e.g., methyl iodide) under basic conditions .

- Conditions : Reactions require inert atmospheres (N) and catalysts like BF-EtO for regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Use : Lewis acids (e.g., ZnCl) reduce reaction time from 12h to 6h, improving yields by 15–20% .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) with comparable yields .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodology :

- 2D NMR : COSY and HSQC experiments differentiate overlapping proton signals (e.g., dihydropyrazole CH groups) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in substituent orientation (e.g., thienyl vs. furyl spatial arrangement) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodology :

- Substituent Variation : Replace the 2-thienyl group with 3-thienyl or phenyl groups to assess antifungal activity changes .

- In Silico Docking : Use AutoDock Vina to predict binding affinity toward fungal CYP51 (lanosterol demethylase) .

- In Vitro Assays : Test against Candida albicans (MIC values) to correlate substituent hydrophobicity with potency .

Q. How can discrepancies in reported biological activities (e.g., antifungal vs. anti-inflammatory) be addressed?

- Methodology :

- Dose-Response Studies : Validate activity thresholds (e.g., IC) across multiple cell lines .

- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false positives .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., electrophilic dihydropyrazole carbons) .

- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in Diels-Alder reactions based on HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.